molecular formula C23H30N4O2 B1625860 1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone CAS No. 95182-50-6

1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone

Cat. No. B1625860
CAS RN: 95182-50-6
M. Wt: 394.5 g/mol
InChI Key: KMIIRMKLQKPOAL-UHFFFAOYSA-N
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Description

The compound “1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a methoxyphenyl group, which is a common substituent in organic chemistry .


Chemical Reactions Analysis

Again, without specific information, it’s hard to comment on the chemical reactions this compound might undergo. Piperazines can act as bidentate ligands in coordination chemistry, and the methoxyphenyl group might undergo reactions typical of aromatic ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazines are generally soluble in water and have a high boiling point due to their ability to form hydrogen bonds .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, it might be interesting to study its synthesis, properties, and potential applications .

properties

CAS RN

95182-50-6

Product Name

1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone

Molecular Formula

C23H30N4O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one

InChI

InChI=1S/C23H30N4O2/c1-18(2)26-16-17-27(23(26)28)21-6-4-19(5-7-21)24-12-14-25(15-13-24)20-8-10-22(29-3)11-9-20/h4-11,18H,12-17H2,1-3H3

InChI Key

KMIIRMKLQKPOAL-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of N-[4-[4-(4-methoxyphenyl)-1-piperazinyl]-phenyl]-N′-2-methylethyl-N′-[2-hydroxyethyl]urea (Formula Va, 35.0 mmol, 14.4 g) in tetrahydrofuran (600 mL) was added potassium tert-butoxide (123.0 mmol, 11.2 g). The reaction vessel was cooled in an ice bath and a tetrahydrofuran (200 mL) solution of p-toluenesulfonyl chloride (57.0 mmol, 10.9 g) was added over a period of 0.5 hours. The resulting beige mixture was allowed to stir at ambient temperature for 14 hours before addition of water (200 mL). The mixture was filtered and the product was washed with water (200 mL) and dried. A white powder of 1-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-oxoimidazolidine (10.6 g) was obtained in 77% overall yield from 4-[4-(4-methoxyphenyl)-1-piperazinyl]benzenamine. 1H NMR (400 MHz, CDCl3) δ 7.46 (d, J=9.2 Hz, 2 H, Ar), 6.96 (d, J=9.2 Hz, 2 H, Ar), 6.95 (d, J=9.2 Hz, 2 H, Ar), 6.86 (d, J=9.2 Hz, 2 H, Ar), 4.30-4.20 (m, 1 H, CH), 3.76 (s, 3 H, OCH3), 3.82-3.72 (m, 2 H, CH2), 3.45-3.38 (m, 2 H, CH2), 3.32-3.20 (m, 8 H, CH2). The product was shown by HPLC retention time and NMR spectroscopy to be identical to an authentic standard prepared by the literature procedure. More importantly, the product of the present invention was demonstrated by HPLC to be purer (99.97 area %) relative to that of material prepared by the literature procedure (99.39 area %). Furthermore the product of the present invention did not contain the impurity which may negatively impact the quality of Pramiconazole, and which was present in material prepared by the literature procedure.
Name
N-[4-[4-(4-methoxyphenyl)-1-piperazinyl]-phenyl]-N′-2-methylethyl-N′-[2-hydroxyethyl]urea
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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